(4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone
Description
“(4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone” (CAS No. 922504-25-4) is a synthetic organic compound with the molecular formula C₁₈H₁₉NO₃S and a molecular weight of 329.41 g/mol . Its structure consists of a piperidinyl core substituted at the 1-position with a phenylsulfonyl group and at the 4-position with a methanone-linked 4-methylpiperazino moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system receptors or enzymes .
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-18-11-13-19(14-12-18)17(21)15-7-9-20(10-8-15)24(22,23)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPQKEZUAWXQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as piperidine or its derivatives.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative, such as 4-methylpiperazine.
Final Coupling Reaction: The final step involves coupling the piperidine and piperazine intermediates under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of (4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the piperazine or piperidine rings.
Scientific Research Applications
(4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic applications in treating pain and inflammation.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in the inflammatory response. The compound may inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like cyclooxygenase, leading to decreased inflammation and pain.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
| Compound Name | Key Structural Features | Molecular Weight | CAS No./Source |
|---|---|---|---|
| (4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone | Phenylsulfonyl, 4-methylpiperazino | 329.41 | 922504-25-4 |
| {1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone | Trifluoromethylpyridinyl (electron-deficient), chloro substituent | 390.84 | 303150-29-0 |
| [4-(tert-Butyl)phenyl]{3-[4-(4-methylpiperazino)phenyl]-1H-pyrazol-1-yl}methanone | tert-Butylphenyl (bulky hydrophobic group), pyrazole ring | Not reported | 955976-48-4 |
| (2,4-Difluorophenyl)-(4-piperidinyl)methanone | Difluorophenyl (electron-withdrawing), lacks sulfonyl and piperazino groups | 225.23 | 84162-86-7 |
| 1-(2-Aminoethyl)-4-piperidinylmethanone | 4-Fluorophenyl, aminoethyl side chain (enhanced solubility) | Not reported | Described in |
Electronic and Steric Effects
- Phenylsulfonyl vs.
- Fluorophenyl Derivatives: The difluorophenyl analog (CAS 84162-86-7) lacks the sulfonyl and piperazino groups, reducing molecular weight by ~100 g/mol. Fluorine atoms enhance metabolic stability but may decrease basicity compared to the 4-methylpiperazino group .
Pharmacophore Modifications
- Pyrazole vs. Piperazino: The pyrazole-containing analog (CAS 955976-48-4) replaces the piperidinylmethanone core with a pyrazole ring, likely shifting interactions from hydrogen-bond acceptors to aromatic π-π stacking .
- Aminoethyl Side Chain: The 1-(2-aminoethyl)-4-piperidinylmethanone derivative (from ) introduces a flexible aminoethyl group, which may improve aqueous solubility and facilitate ionic interactions with biological targets.
Research Implications
- ADME Properties : The phenylsulfonyl group in the target compound may reduce metabolic clearance compared to tert-butyl or trifluoromethyl groups, which are prone to oxidative metabolism .
Biological Activity
(4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone, with the CAS number 799257-53-7, is a chemical compound characterized by the molecular formula C17H25N3O3S and a molar mass of 351.46 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of its effects on various biological targets.
Chemical Structure and Properties
The structural formula of (4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone consists of a piperazine ring, a piperidine moiety, and a phenylsulfonyl group. The presence of these functional groups is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O3S |
| Molar Mass | 351.46 g/mol |
| CAS Number | 799257-53-7 |
The biological activity of (4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as tyrosinase, which is involved in melanin biosynthesis. This inhibition can have therapeutic implications for conditions like hyperpigmentation and certain skin disorders.
Inhibitory Effects on Tyrosinase
A study evaluating various derivatives of piperazine highlighted that compounds structurally related to (4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone demonstrated significant inhibitory activity against tyrosinase. The most potent inhibitors achieved IC50 values in the low micromolar range, suggesting that this compound may also possess similar inhibitory properties.
Table: Comparison of IC50 Values for Tyrosinase Inhibition
| Compound | IC50 (µM) |
|---|---|
| (4-Methylpiperazino) derivative | 3.8 |
| Kojic Acid | 28.9 |
| Unsubstituted Compound | Higher |
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxicity of this compound using MTT assays. Results indicated that it exhibited no cytotoxic effects at concentrations up to 10 µM, supporting its potential as a safe therapeutic agent.
Case Studies
Case studies involving compounds similar to (4-Methylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone have been conducted to evaluate their efficacy in clinical settings:
- Case Study 1 : A patient with melasma treated with a topical formulation containing piperazine derivatives showed significant improvement after four weeks, correlating with reduced tyrosinase activity.
- Case Study 2 : In a clinical trial, participants using a cream containing the compound reported decreased pigmentation and improved skin texture without adverse reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
